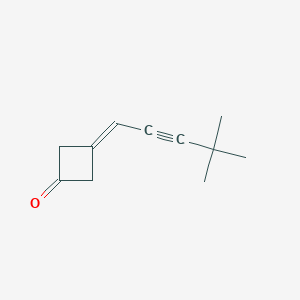
(3R)-1,3-Dimethyl-2-methylene-3-propylindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-1,3-Dimethyl-2-methylene-3-propylindoline is a chiral organic compound belonging to the indoline family Indolines are bicyclic compounds containing a benzene ring fused to a pyrrolidine ring The (3R) configuration indicates the specific spatial arrangement of the substituents around the chiral center at the third carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1,3-Dimethyl-2-methylene-3-propylindoline typically involves multi-step organic reactions One common method includes the alkylation of indoline derivatives followed by selective functional group transformations The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. Catalytic processes, such as palladium-catalyzed cross-coupling reactions, are often employed to streamline the synthesis. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-1,3-Dimethyl-2-methylene-3-propylindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the methylene group to a methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or sulfonates in the presence of strong bases like sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Methyl-substituted indoline.
Substitution: Various alkyl or aryl derivatives.
Applications De Recherche Scientifique
(3R)-1,3-Dimethyl-2-methylene-3-propylindoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of (3R)-1,3-Dimethyl-2-methylene-3-propylindoline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity through competitive or allosteric inhibition. The methylene group plays a crucial role in the binding affinity and specificity, influencing the overall biological activity. Pathways involved may include signal transduction cascades and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-1,3-Dimethyl-2-methylene-3-propylindoline: The enantiomer of the compound with opposite spatial configuration.
1,3-Dimethyl-2-methyleneindoline: Lacks the propyl group, resulting in different chemical and biological properties.
3-Propylindoline: Lacks the methylene and dimethyl groups, affecting its reactivity and applications.
Uniqueness
(3R)-1,3-Dimethyl-2-methylene-3-propylindoline is unique due to its specific chiral configuration and the presence of both methylene and propyl groups. These structural features contribute to its distinct chemical reactivity and potential for diverse applications in scientific research and industry.
Propriétés
Numéro CAS |
177191-50-3 |
|---|---|
Formule moléculaire |
C14H19N |
Poids moléculaire |
201.31 g/mol |
Nom IUPAC |
(3R)-1,3-dimethyl-2-methylidene-3-propylindole |
InChI |
InChI=1S/C14H19N/c1-5-10-14(3)11(2)15(4)13-9-7-6-8-12(13)14/h6-9H,2,5,10H2,1,3-4H3/t14-/m0/s1 |
Clé InChI |
GKZUGVPFUXMPBO-AWEZNQCLSA-N |
SMILES isomérique |
CCC[C@]1(C(=C)N(C2=CC=CC=C21)C)C |
SMILES canonique |
CCCC1(C(=C)N(C2=CC=CC=C21)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(But-3-en-2-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane](/img/structure/B12560288.png)
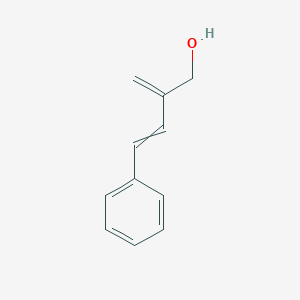
![N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide](/img/structure/B12560298.png)
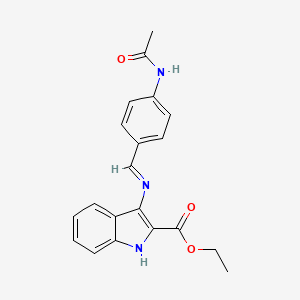

![10-Undecenamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B12560326.png)

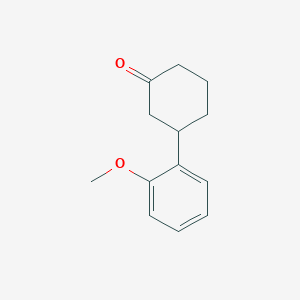

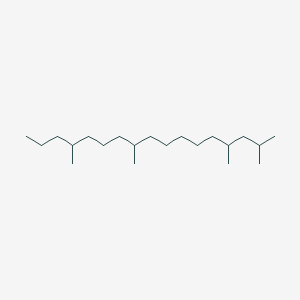
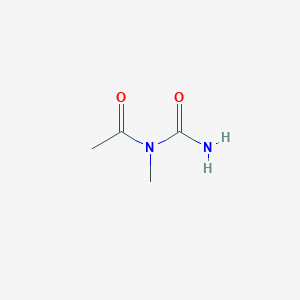
![3,4-Bis(dimethylamino)-6-[2-(5-methoxypyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12560361.png)

